Diphenyltrichloroethane

Descripción

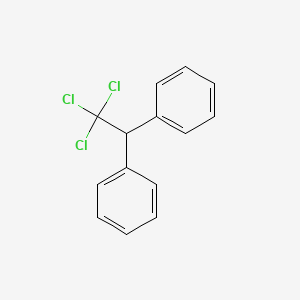

Structure

3D Structure

Propiedades

IUPAC Name |

(2,2,2-trichloro-1-phenylethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl3/c15-14(16,17)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADGQTHIZZOKGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051973 | |

| Record name | 1,1'-(2,2,2-Trichloroethylidene)dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] | |

| Record name | 1,1,1-Trichloro-2,2-diphenylethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2684 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN ALCOHOL | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-293 | |

| Record name | 1,1,1-TRICHLORO-2,2-DIPHENYLETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5908 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000899 [mmHg] | |

| Record name | 1,1,1-Trichloro-2,2-diphenylethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2684 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

LEAVES FROM ETHYL OR METHYL ALCOHOL | |

CAS No. |

2971-22-4 | |

| Record name | Diphenyltrichloroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2971-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trichloro-2,2-diphenylethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002971224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyltrichloroethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(2,2,2-trichloroethylidene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-(2,2,2-Trichloroethylidene)dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(2,2,2-trichloroethylidene)dibenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLTRICHLOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCE98CK2EW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,1-TRICHLORO-2,2-DIPHENYLETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5908 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

65 °C | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-293 | |

| Record name | 1,1,1-TRICHLORO-2,2-DIPHENYLETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5908 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Historical Trajectory and Scientific Unveiling of Diphenyltrichloroethane

Early Synthesis and Initial Chemical Characterization

Dichlorodiphenyltrichloroethane, commonly known as DDT, was first synthesized in 1874 by Austrian chemist Othmar Zeidler, who was a doctoral student at the University of Strasbourg in Germany. wikipedia.orguncpressblog.com Zeidler's synthesis was part of his research under the guidance of Adolf von Baeyer and involved the reaction of chloral (B1216628) with chlorobenzene. uncpressblog.comacs.org While he successfully synthesized the compound, its insecticidal properties were not recognized at the time, and the discovery remained a purely academic achievement for many years. uncpressblog.compressbooks.pub Further descriptions of the compound appeared in a 1929 dissertation by W. Bausch and in subsequent publications in 1930. wikipedia.org

Discovery of Insecticidal Efficacy

The potent insecticidal properties of this compound were discovered in 1939 by the Swiss chemist Paul Hermann Müller, a researcher at J.R. Geigy AG in Basel, Switzerland. historyofinformation.comfee.org Müller was actively searching for an ideal insecticide that would be effective against a wide range of insects, chemically stable for long-lasting effects, and cause little harm to plants and warm-blooded animals. britannica.com After four years of intensive research and testing numerous compounds, Müller found that DDT was highly effective as a contact poison against various arthropods, including mosquitoes, lice, and fleas. acs.orgfee.orgbritannica.com This breakthrough discovery came at a critical time, as the world was on the brink of World War II. pressbooks.pub J.R. Geigy quickly patented DDT as an insecticide in Switzerland in 1940, with patents in Britain, the United States, and Australia following shortly after. fee.orgumn.edu For his discovery, Paul Hermann Müller was awarded the Nobel Prize in Physiology or Medicine in 1948. historyofinformation.combritannica.com

Widespread Adoption in Vector Control and Agricultural Pest Management

The onset of World War II created an urgent need for effective methods to control insect-borne diseases like malaria and typhus, which posed a significant threat to both military personnel and civilian populations. wikipedia.orghistoryofinformation.com DDT proved to be a powerful tool in this effort. researchgate.net It was used extensively during the war to control mosquitoes that transmit malaria and lice that carry typhus, leading to a dramatic reduction in the incidence of these diseases. historyofinformation.comwho.int For instance, in January 1944, DDT was instrumental in stopping a typhus epidemic in Naples. britannica.com

Following the war, DDT became widely available for civilian use and was hailed as a "miracle" pesticide. yale.educivileats.com Its use in agriculture skyrocketed, as it was effective against a broad spectrum of crop pests. historyofinformation.combcpp.org The World Health Organization (WHO) launched a Global Malaria Eradication Campaign in 1955, which heavily relied on the indoor residual spraying (IRS) of DDT to kill malaria-transmitting mosquitoes. who.intnih.gov This campaign was successful in eliminating or significantly reducing malaria transmission in many parts of the world. who.inteuropa.eu

| Period | Key Applications of this compound | Notable Outcomes |

|---|---|---|

| World War II (1939-1945) | Control of malaria (mosquitoes) and typhus (lice) among troops and civilians. wikipedia.orghistoryofinformation.com | Dramatic reduction in disease incidence; prevention of epidemics. historyofinformation.combritannica.com |

| Post-WWII (late 1940s - 1960s) | Widespread agricultural use against crop pests; continued public health use for vector control. historyofinformation.combcpp.org | Increased crop yields; significant reduction in malaria transmission globally through programs like the WHO's Global Malaria Eradication Campaign. who.intnih.gov |

Emergence of Scientific Scrutiny Regarding Environmental Persistence

Despite its initial success, concerns about the environmental impact of this compound began to emerge in the late 1940s and 1950s. researchgate.netepa.gov One of the key characteristics of DDT that initially made it so effective—its chemical stability and persistence—was also the source of its environmental problems. scholasticahq.com DDT is not easily broken down in the environment and can persist in soil and water for many years. scholasticahq.comvision.org

This persistence leads to its accumulation in the fatty tissues of living organisms, a process known as bioaccumulation. epd.gov.hkebsco.com As DDT moves up the food chain, its concentration increases at each trophic level, a phenomenon called biomagnification. ebsco.com This was clearly demonstrated in studies such as the one conducted at Clear Lake, California, where DDT was used to control gnats. ebsco.com The studies revealed that the concentration of pesticide residues was significantly higher in fish and birds than in the water and plankton, leading to devastating effects on wildlife, particularly bird populations. ebsco.com

Seminal Scientific Contributions and Environmental Advocacy Movements

The growing body of scientific evidence on the harmful effects of this compound was brought to widespread public attention with the publication of Rachel Carson's groundbreaking book, Silent Spring, in 1962. acs.orgwikipedia.org Carson, a biologist and author, meticulously documented the detrimental impacts of DDT and other pesticides on the environment, particularly on bird populations, and raised concerns about potential human health risks. wikipedia.orgepa.gov While Carson did not call for an outright ban, her work was a seminal event that is credited with launching the modern environmental movement in the United States. wikipedia.org

Silent Spring sparked a national and global debate, leading to increased public concern and a surge in environmental advocacy. ebsco.com Women like Dorothy Colson and Mamie Ella Plyler in Georgia had already been gathering evidence of DDT's effects and writing to health authorities in the 1950s. wikipedia.org The publication of Carson's book galvanized these grassroots efforts and led to the formation of environmental organizations that lobbied for stricter regulations on pesticides. ebsco.comebsco.com

Global Shifts in Perception and Initial Regulatory Responses

The scientific evidence and public outcry following the publication of Silent Spring led to a significant shift in the global perception of this compound. wikipedia.org What was once seen as a "miracle" chemical was now viewed as a persistent and harmful environmental pollutant. yale.edudailypioneer.com

In response to the mounting evidence and public pressure, governments began to take regulatory action. epa.gov The U.S. Department of Agriculture started to restrict some uses of DDT in the late 1950s and 1960s. epa.gov In 1972, the newly formed U.S. Environmental Protection Agency (EPA) issued a cancellation order for most uses of DDT in the United States, citing its adverse environmental effects. epa.govebsco.com Many other countries followed suit with bans or severe restrictions on DDT's use in agriculture. europa.euebsco.com

Internationally, the Stockholm Convention on Persistent Organic Pollutants (POPs), which entered into force in 2004, formalized a global ban on the agricultural use of DDT. wikipedia.orgepd.gov.hk This international treaty, ratified by over 170 countries, aims to protect human health and the environment from chemicals that persist in the environment for long periods. wikipedia.orgpops.intiisd.org Recognizing that affordable and effective alternatives are not always available for malaria control in some countries, the convention provides a specific exemption for the use of DDT in public health for disease vector control, in accordance with World Health Organization (WHO) guidelines. wikipedia.orgpops.int

| Year | Regulatory Action | Significance |

|---|---|---|

| Late 1950s - 1960s | U.S. Department of Agriculture begins to prohibit many of DDT's uses. epa.gov | Initial steps towards regulating DDT based on emerging environmental concerns. |

| 1972 | U.S. Environmental Protection Agency (EPA) bans most uses of DDT. epa.govebsco.com | A landmark decision that significantly reduced DDT use in the U.S. and influenced other countries. |

| 2004 | The Stockholm Convention on Persistent Organic Pollutants enters into force. wikipedia.orgepd.gov.hk | A global treaty banning the agricultural use of DDT and restricting its use to public health purposes for vector control. wikipedia.orgpops.int |

Environmental Dynamics and Biogeochemical Cycling of Diphenyltrichloroethane

Pathways of Environmental Distribution and Transport

The environmental distribution of Diphenyltrichloroethane is governed by a complex interplay of physical and chemical processes that facilitate its movement across atmospheric, aquatic, and terrestrial systems.

Atmospheric Dispersion and Global Distillation Phenomena

This compound can enter the atmosphere through volatilization from soil and water surfaces. researchgate.netbioline.org.br Once in the atmosphere, it can be transported over long distances. scirp.org This long-range atmospheric transport is a key factor in its global distribution, even to remote areas where it was never applied. bioline.org.br

A significant phenomenon driving the atmospheric transport of persistent organic pollutants (POPs) like DDT is "global distillation" or the "grasshopper effect". wikipedia.org This process involves the volatilization of these chemicals in warmer regions, atmospheric transport to cooler regions, and subsequent condensation and deposition. wikipedia.orgosti.gov This results in a net movement of these substances from lower to higher latitudes, leading to their accumulation in colder environments like the Arctic and at high altitudes. wikipedia.orgosti.govwikipedia.org This migration can occur in a series of steps, influenced by seasonal temperature cycles. osti.gov The process is analogous to gas chromatographic separation, where compounds with different volatilities travel at different rates. osti.gov

Hydrological Transport and Runoff Dynamics

This compound's low solubility in water and high affinity for soil particles mean that its primary mode of transport in aquatic systems is through soil erosion and runoff. wikipedia.orgca.gov When applied to agricultural fields, DDT binds strongly to soil particles. ca.gov During rainfall events, these contaminated soil particles can be washed into nearby water bodies such as drains, rivers, and lakes. researchgate.netlupinepublishers.comnoaa.gov This process of hydrological transport is a major pathway for the contamination of aquatic ecosystems. researchgate.net

The dynamics of runoff, including its timing and volume, influence the amount of DDT transported. noaa.govcopernicus.org Intense rainfall, for example, can lead to increased runoff and a greater influx of DDT into aquatic environments. researchgate.netnih.gov Once in the water, DDT tends to be adsorbed onto suspended particles or deposited into sediments, with little remaining dissolved in the water column. researchgate.netwikipedia.org

Soil Sequestration and Sedimentation Processes

Due to its chemical properties, this compound is readily adsorbed to soils and sediments. wikipedia.org These environmental compartments act as both sinks, where the compound is stored, and long-term sources of exposure. wikipedia.org The process of soil sequestration involves the binding of DDT to organic matter and mineral surfaces in the soil. agricarbon.co.uknih.gov This binding reduces its immediate availability for transport and degradation.

Over time, DDT-contaminated soil particles can be transported by wind and water erosion and deposited in other locations, including agricultural lands and water bodies. mdpi.com In aquatic environments, sedimentation is a key process for the accumulation of DDT. researchgate.net DDT associated with suspended particles settles to the bottom, becoming incorporated into the sediment layer. researchgate.net These sediments can then serve as a reservoir for DDT, from which it can be slowly released back into the water column or taken up by benthic organisms, thus re-entering the food web. researchgate.netnih.gov The stability of DDT in sediments means it can persist for long periods, posing a continuous threat to the aquatic ecosystem. epa.ie

Environmental Persistence and Half-Life Determinations in Diverse Media

This compound is classified as a persistent organic pollutant (POP) due to its resistance to environmental degradation. iasgyan.intestbook.com Its chemical stability allows it to remain in the environment for extended periods, posing long-term risks. iasgyan.ine3s-conferences.org

Persistence in Terrestrial Ecosystems (e.g., agricultural soils, forests)

In terrestrial ecosystems, the persistence of this compound is significant. The half-life of DDT in soil is highly variable, influenced by environmental conditions such as soil type, organic matter content, moisture, pH, and temperature. ca.gov Reported soil half-life values range from as short as 22 days to as long as 30 years. wikipedia.org Some studies indicate a half-life of 2 to 15 years in soil. lupinepublishers.comorst.edu Another source suggests a range of 7 to 12 years. e3s-conferences.org This long persistence means that even decades after its application has ceased, residues can still be found in agricultural soils. bcpp.org

The degradation of DDT in soil occurs through various pathways, including microbial action and photolysis. wikipedia.org However, these processes are generally slow. ca.gov The presence of DDT in soil acts as a continuous source for its transport into other environmental compartments through runoff and volatilization. wikipedia.orgca.gov

Persistence in Aquatic Environments (e.g., lakes, marine sediments)

This compound exhibits even greater persistence in aquatic environments compared to terrestrial ones. lupinepublishers.com Its half-life in an aquatic environment is estimated to be around 150 years. lupinepublishers.comorst.edu In aquatic systems, DDT's low water solubility and high hydrophobicity cause it to partition from the water column and adsorb to suspended particles and sediments. researchgate.netwikipedia.org

In sediments, the half-life of DDT can also vary widely. Some studies report a half-life in sediment ranging from 3 months to 12 years, while others suggest a range of 2 to 25 years. ca.govresearchgate.net The conditions within the sediment, such as the presence of oxygen, play a role in its degradation rate. ca.gov For instance, the half-life of tributyltin (TBT), another persistent pollutant, is noted to be considerably longer in anoxic (oxygen-deprived) sediments. noaa.gov The persistence of DDT in marine harbor sediments has been observed to be significant, with no notable degradation over several months in one study. nih.gov This long-term presence in sediments makes it a lasting source of contamination for aquatic organisms. pjoes.com

Data Table: Half-Life of this compound in Various Environmental Media

| Environmental Medium | Reported Half-Life Range | Citations |

| Soil | 22 days to 30 years | wikipedia.org |

| Soil | 2 to 15 years | lupinepublishers.comorst.edu |

| Soil | 7 to 12 years | e3s-conferences.org |

| Aquatic Environment | Approximately 150 years | lupinepublishers.comorst.edu |

| Sediment | 3 months to 12 years | ca.gov |

| Sediment | 2 to 25 years | researchgate.net |

Formation and Environmental Fate of Transformation Products

This compound (DDT) is a persistent organic pollutant that breaks down in the environment into several other compounds, known as transformation products or metabolites. The most significant of these are dichlorodiphenyldichloroethylene (DDE) and dichlorodiphenyldichloroethane (DDD). cdc.govcdc.gov These metabolites are also persistent and can have their own environmental and biological effects.

Dichlorodiphenyldichloroethylene (DDE) Pathways

Dichlorodiphenyldichloroethylene (DDE) is the most common and persistent breakdown product of DDT. taylorandfrancis.com It is primarily formed from DDT through dehydrochlorination, which is the loss of a hydrogen chloride (HCl) molecule. researchgate.netwikipedia.org This transformation can happen both through abiotic processes and, more significantly, through microbial action, particularly in aerobic (oxygen-present) environments. cdc.govtandfonline.com DDE is even more resistant to further degradation than DDT, which contributes to its widespread presence in the environment. taylorandfrancis.com Due to its fat-soluble nature, DDE accumulates in the fatty tissues of living organisms. wikipedia.orgebi.ac.uk

Dichlorodiphenyldichloroethane (DDD) Pathways

Dichlorodiphenyldichloroethane (DDD) is another major metabolite of DDT. cdc.govcdc.gov It is mainly formed under anaerobic (oxygen-absent) conditions through a process called reductive dechlorination. cdc.govtandfonline.com This chemical reaction involves the replacement of a chlorine atom with a hydrogen atom and is primarily carried out by anaerobic microorganisms. tandfonline.cominternationalscholarsjournals.com Such conditions are common in waterlogged soils and sediments. cdc.gov Like DDT and DDE, DDD is a persistent compound that can accumulate in organisms. cdc.gov

Other Metabolites and Degradation Intermediates

Besides DDE and DDD, the breakdown of DDT can produce a range of other intermediate compounds, especially through the action of microorganisms. dergipark.org.tr Some of these other metabolites include:

Dichlorobenzophenone (DBP): A common degradation product that can be formed from both DDT and its primary metabolites. dergipark.org.tr

p,p'-Dichlorodiphenylmethane (DDM): This compound can be formed from the further breakdown of DDD. tandfonline.com

1-chloro-2,2-bis(p-chlorophenyl)ethylene (DDMU): This is considered a significant intermediate in the anaerobic degradation pathway of DDE. cdc.govacs.org

2,2-bis(p-chlorophenyl)acetic acid (DDA): This is a major urinary metabolite of DDT and is more water-soluble, allowing it to be excreted from the body. cdc.govwho.int

The specific pathway of degradation and the resulting metabolites are influenced by environmental conditions and the types of microorganisms present. dergipark.org.trnih.gov

Bioaccumulation and Trophic Transfer Mechanisms

The chemical properties of DDT and its metabolites, particularly their high lipid solubility and resistance to degradation, lead to their accumulation in living organisms and their increasing concentration up the food chain. nih.govcnr.it

Uptake and Accumulation in Biota (e.g., plants, invertebrates)

DDT and its breakdown products can be taken up by organisms from their environment, including soil, water, and air. cdc.gov

Plants: Plants can absorb these compounds from contaminated soil through their roots and from the atmosphere via their leaves. tandfonline.com The amount of uptake depends on the plant species and soil conditions. tandfonline.com These chemicals can accumulate in the waxy parts of leaves and in the roots. researchgate.net

Invertebrates: Soil-dwelling invertebrates like earthworms can accumulate DDT from the soil they ingest. who.int Aquatic invertebrates, such as insects and crustaceans, can absorb these compounds from the water and from the contaminated food they eat. cdc.govmdpi.com Because these chemicals are stored in fatty tissues, organisms with higher fat content can accumulate higher concentrations. cdc.gov

Table 1: Uptake and Accumulation of this compound and its Metabolites in Biota

| Organism Group | Primary Uptake Route(s) | Accumulation Tissues | Key Metabolites Detected |

| Plants | Soil (roots), Atmosphere (leaves) | Roots, Waxy cuticle of leaves | DDT, DDE, DDD |

| Soil Invertebrates | Ingestion of contaminated soil | Fatty tissues | DDT, DDE, DDD |

| Aquatic Invertebrates | Absorption from water, Consumption of contaminated food | Fatty tissues, Whole body | DDT, DDE, DDD |

Biomagnification in Aquatic and Terrestrial Food Webs

Biomagnification is the process where the concentration of a substance increases in organisms at successively higher levels in a food chain. wikipedia.org DDT and its metabolite DDE are well-known examples of substances that biomagnify. wikipedia.orgcimi.org

Aquatic Food Webs: In aquatic environments, DDT is taken up by microscopic organisms like plankton. savemyexams.com These are eaten by small invertebrates, which are then eaten by small fish. libretexts.org These small fish are consumed by larger fish, and so on, up to top predators like large fish, birds of prey, and marine mammals. libretexts.orgunipd.it At each step, the concentration of DDT and DDE increases, leading to very high levels in top predators. unipd.itvedantu.com

Terrestrial Food Webs: A similar process occurs on land. DDT in the soil can be taken up by earthworms and other invertebrates. who.int Birds and small mammals that eat these invertebrates will accumulate the contaminants. nih.gov This leads to high concentrations in predators at the top of the terrestrial food chain. nih.gov

Table 2: Illustrative Biomagnification of this compound (DDT) in an Aquatic Food Chain

| Trophic Level | Organism Example | Relative DDT Concentration |

| Primary Producer | Plankton | 1x |

| Primary Consumer | Small Fish | 10x |

| Secondary Consumer | Large Fish | 100x |

| Tertiary Consumer | Bird of Prey | 1000x+ |

Ecological Impact Assessments and Mechanistic Studies on Non Human Organisms

Insecticidal Mode of Action in Target Arthropods

Diphenyltrichloroethane (DDT) exerts its insecticidal effects primarily by targeting the nervous system of arthropods. britannica.com This neurotoxic action disrupts the normal transmission of nerve impulses, leading to paralysis and eventual death of the insect. rothamsted.ac.ukpsu.edu

The primary molecular target of DDT in insects is the voltage-gated sodium channel, a crucial component for the generation and propagation of action potentials in neurons. rothamsted.ac.ukwikipedia.orgnih.govnih.gov DDT binds to these channels, forcing them to remain open for an extended period. psu.eduwikipedia.orgnih.gov This prolonged opening disrupts the delicate balance of sodium ions across the nerve cell membrane, leading to spontaneous and repetitive firing of the neuron. wikipedia.orghealthandenvironment.org This hyperexcitability of the nervous system manifests as tremors and convulsions, a condition often referred to as "DDT jitters," ultimately resulting in paralysis and death. wikipedia.orghealthandenvironment.org

The binding of DDT to the sodium channel is state-dependent, with a higher affinity for the open state of the channel. psu.edunih.gov This interaction stabilizes the open conformation, inhibiting the channel's normal deactivation and inactivation processes. psu.edunih.govnih.gov The result is a persistent inward sodium current, which leads to membrane depolarization and the characteristic neurotoxic symptoms. psu.edunih.gov

The widespread and intensive use of DDT has led to the evolution of resistance in many insect populations. wikipedia.orghealthandenvironment.org This resistance is a classic example of natural selection, where individuals with pre-existing traits that confer a survival advantage in the presence of the insecticide reproduce and pass on these traits. udel.edu Two primary mechanisms of resistance to DDT have been identified: metabolic resistance and target-site insensitivity. rothamsted.ac.ukirac-online.orgnih.govresearchgate.net

Metabolic resistance is the most common mechanism and involves the insect's ability to detoxify the insecticide before it can reach its target site. irac-online.orgpjoes.com This is often achieved through the enhanced activity of detoxification enzymes. pjoes.com In the case of DDT, resistant insects often exhibit higher levels or more efficient forms of enzymes such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases (GSTs). wikipedia.orgirac-online.orgwho.int

Cytochrome P450s can metabolize DDT into less toxic compounds. wikipedia.orgprepp.in Similarly, GSTs can detoxify DDT by converting it to dichlorodiphenyldichloroethylene (DDE), a less toxic metabolite. oup.com Studies have shown that resistant strains of houseflies and mosquitoes can metabolize DDT at a faster rate than susceptible strains. who.intoup.com For instance, a non-synonymous polymorphism (I114T) in the GSTE2 gene, located near the DDT binding domain, has been linked to DDT resistance in Anopheles gambiae. nih.gov

Key Enzymes Involved in Metabolic Resistance to DDT

| Enzyme Family | Function in DDT Resistance | Example Organism |

|---|---|---|

| Cytochrome P450 Monooxygenases | Metabolizes DDT into less toxic compounds. wikipedia.orgprepp.in | Musca domestica (Housefly) researchgate.net, Drosophila melanogaster wikipedia.org |

| Glutathione S-Transferases (GSTs) | Detoxifies DDT to DDE. oup.com | Anopheles gambiae nih.gov, Aedes aegypti who.int |

Target-site insensitivity arises from genetic mutations that alter the structure of the voltage-gated sodium channel, the primary target of DDT. rothamsted.ac.ukudel.eduirac-online.org These mutations reduce the binding affinity of DDT to the channel, rendering the insecticide less effective. rothamsted.ac.ukwho.int This form of resistance is commonly known as knockdown resistance (kdr). nih.govwho.int

The most well-characterized kdr mutation is a single amino acid substitution, typically a leucine-to-phenylalanine (L1014F) or leucine-to-serine (L1014S) change in domain II of the sodium channel protein. oup.comtigs.res.in These mutations have been identified in a wide range of insect species, including houseflies and various mosquito species. nih.govoup.com The presence of these kdr mutations is strongly associated with resistance to both DDT and pyrethroid insecticides, which share a similar mode of action. oup.complos.orgcabidigitallibrary.org

Common Knockdown Resistance (kdr) Mutations

| Mutation | Location | Effect | Associated Insecticide Classes |

|---|---|---|---|

| L1014F | Domain II of the voltage-gated sodium channel. oup.com | Reduces binding affinity of insecticides. rothamsted.ac.uk | DDT, Pyrethroids oup.complos.org |

| L1014S | Domain II of the voltage-gated sodium channel. oup.com | Reduces binding affinity of insecticides. rothamsted.ac.uk | DDT, Pyrethroids oup.com |

Mechanisms of Insect Resistance Development

Ecotoxicological Effects on Non-Target Organisms

The persistence and bioaccumulative nature of DDT have led to significant adverse effects on non-target organisms, particularly those at higher trophic levels. britannica.comwikipedia.org

One of the most well-documented ecological impacts of DDT is its effect on avian populations, especially birds of prey. epa.govhawkeye.caebsco.com The primary metabolite of DDT, DDE, is a persistent and highly lipophilic compound that accumulates in the fatty tissues of organisms. wikipedia.orgresearchgate.net Through the process of biomagnification, concentrations of DDE increase at successively higher levels of the food chain, reaching particularly high levels in predatory birds. hawkeye.cabeyondpesticides.org

High levels of DDE in female birds interfere with calcium metabolism, a critical process for the formation of strong eggshells. ebsco.comstanford.edu This disruption leads to the production of eggs with significantly thinner shells. hawkeye.caebsco.comstanford.edu These thin-shelled eggs are fragile and often break under the weight of the incubating parent, leading to widespread reproductive failure. hawkeye.castanford.edu

This phenomenon of eggshell thinning was a major factor in the dramatic population declines of several bird species, including the bald eagle, peregrine falcon, brown pelican, and osprey, during the mid-20th century. wikipedia.orgepa.govhawkeye.ca Laboratory and field studies have consistently demonstrated the causal link between DDE exposure and eggshell thinning. epa.gov Research has shown that embryonic exposure to certain forms of DDT can cause abnormal development of the reproductive tract in birds and reduce the production of key calcium-binding proteins (CALB1, SPP1, and TRPV6) in the shell gland, further contributing to eggshell thinning. nih.govjst.go.jp Following the ban of DDT in many countries, populations of many affected bird species have shown significant recovery, providing strong evidence for the causal role of DDT in their decline. epa.govstanford.edu

Impact of DDE on Avian Reproduction

| Affected Species | Primary Effect | Mechanism | Population Outcome |

|---|---|---|---|

| Bald Eagle (Haliaeetus leucocephalus) | Eggshell thinning. epa.govstanford.edu | DDE-induced disruption of calcium metabolism. ebsco.comstanford.edu | Significant population decline, followed by recovery after DDT ban. epa.govstanford.edu |

| Peregrine Falcon (Falco peregrinus) | Eggshell thinning. wikipedia.orghawkeye.ca | DDE-induced disruption of calcium metabolism. stanford.edu | Near extinction in some regions, with subsequent recovery. hawkeye.castanford.edu |

| Brown Pelican (Pelecanus occidentalis) | Eggshell thinning. wikipedia.orgepa.gov | DDE-induced disruption of calcium metabolism. stanford.edu | Decimation of populations in parts of North America. stanford.edu |

| Osprey (Pandion haliaetus) | Eggshell thinning. wikipedia.orgepa.gov | DDE-induced disruption of calcium metabolism. stanford.edu | Population declines, with recovery post-DDT ban. epa.govstanford.edu |

Impacts on Aquatic Invertebrate Communities (e.g., Daphnia species)

This compound (DDT) demonstrates high toxicity to a wide range of aquatic invertebrates, with acute toxicity observed at concentrations as low as 0.3 µ g/litre . who.int Early developmental stages of these organisms are typically more sensitive to DDT than adults. who.int The impact of DDT on aquatic invertebrate communities is significant, as these organisms form a crucial part of freshwater food webs. Runoff of organochlorine insecticides like DDT into streams has been shown to lead to the eradication of stream invertebrate fauna over several kilometers. wur.nl

Studies have revealed that even at very low levels, DDT can alter the balance of aquatic ecosystems. who.int For instance, predator invertebrates such as dragonfly nymphs have demonstrated greater tolerance to DDT than their prey organisms. who.int This differential sensitivity can disrupt predator-prey dynamics and affect the food sources available for fish. who.int

Research on the water flea, Daphnia sp., a key invertebrate in lake food webs, has shown substantial population declines coinciding with increased DDT concentrations in lake sediments. mcmaster.ca The loss of Daphnia can have cascading negative effects on lake food webs, potentially leading to increased algal production and a reduction in prey available for fish. mcmaster.ca The toxicity of DDT and its metabolites varies, with p,p'-DDT generally being more toxic to invertebrates than o,p'-DDT. waterquality.gov.au

Sublethal effects of DDT on aquatic invertebrates have also been documented. For example, a 50% reduction in shell growth was observed in young eastern oysters exposed to 14 µ g/litre of DDT for 96 hours. who.int In the bivalve Mya arenaria, DDT at a concentration of 50 µ g/litre was found to reduce the amplitude of ventricular contractions of the heart within minutes. who.int

The following table summarizes the acute toxicity of DDT to various aquatic invertebrate species.

| Species | Duration | LC50 (µg/L) |

| Pteronarcys californica (Stonefly) | 96 hours | 1.0 |

| Gammarus lacustris (Scud) | 96 hours | 1.6 |

| Daphnia magna (Water flea) | 48 hours | 3.2 |

| Simocephalus serrulatus (Water flea) | 48 hours | 4.7 |

| Palaemonetes kadiakensis (Grass shrimp) | 96 hours | 6.1 |

| Orconectes nais (Crayfish) | 96 hours | 170 |

| Data sourced from various studies. |

Effects on Fish and Amphibian Populations

This compound (DDT) is highly toxic to fish, with 96-hour LC50 values (the concentration lethal to 50% of the test population) for various species ranging from 1.5 to 56 µ g/litre . who.int Smaller and younger fish are generally more susceptible to DDT's effects than larger, older individuals of the same species. who.int The compound is known to affect multiple systems in fish, including the heart and brain. orst.edu One of the significant challenges for fish is their poor ability to detect DDT in the water, leading to unintentional exposure. orst.edu

Sublethal effects of DDT on fish behavior have also been observed. Goldfish exposed to concentrations as low as 1 µ g/litre have exhibited hyperactivity. who.int Furthermore, DDT levels commonly found in natural environments can alter the feeding habits of young fish and affect their temperature preferences. who.int A critical consequence of DDT exposure in fish is bioaccumulation. Due to its low solubility in water and high persistence, DDT accumulates in the fatty tissues of fish, posing a long-term threat. udel.edu This accumulation can lead to reproductive issues; for example, residue levels of over 2.4 mg/kg in the eggs of winter flounder have been shown to result in abnormal embryos. who.int

DDT is moderately toxic to amphibians such as frogs, toads, and salamanders, with immature stages being more sensitive than adults. orst.edu Exposure to DDT can suppress the humoral immune response in amphibians. nih.gov Studies have shown that exposure to pesticides can lead to a range of sublethal effects, including impaired growth, delayed metamorphosis, and an increased frequency of abnormalities during development. froglife.org For example, exposure to certain pesticides has been linked to a five-fold increase in abnormalities. froglife.org The retardation of growth is particularly detrimental as smaller size at metamorphosis can limit food availability and increase susceptibility to predators. nih.gov Furthermore, pesticide exposure can interact with other environmental stressors, such as agricultural practices that impact water levels, potentially leading to mass mortality events. nih.gov

The following table presents data on the acute toxicity of DDT to several fish species.

| Species | Temperature (°C) | 96-hour LC50 (µg/L) |

| Largemouth bass (Micropterus salmoides) | 24 | 1.5 |

| Coho salmon (Oncorhynchus kisutch) | 13 | 4.0 |

| Rainbow trout (Oncorhynchus mykiss) | 13 | 7.2 |

| Bluegill sunfish (Lepomis macrochirus) | 24 | 12.0 |

| Guppy (Poecilia reticulata) | 20 | 56.0 |

| Data sourced from various studies. |

Influence on Marine Mammal Health and Ecosystem Integrity

This compound (DDT) and its metabolites are persistent organic pollutants that accumulate in the fatty tissues of marine mammals, which are often apex predators. whalesanddolphinsbc.comnih.gov This bioaccumulation occurs because DDT is lipophilic, meaning it dissolves in fats, and it biomagnifies up the food chain. whalesanddolphinsbc.com As smaller organisms are consumed by larger ones, the concentration of DDT increases at each trophic level, leading to exceptionally high levels in top predators like whales and dolphins. whalesanddolphinsbc.comoercommons.org

These high concentrations of DDT and its breakdown products, such as DDE (dichlorodiphenyldichloroethylene), have been linked to a range of adverse health effects in marine mammals. nih.gov These include impacts on the nervous system, a reduction in the efficiency of the immune system, and reproductive failure. nih.gov For instance, high levels of DDT have been associated with a fatal reproductive cancer in sea lions. marinemammalcenter.org The chemical structures of these pollutants can mimic natural hormones, thereby disrupting crucial physiological pathways that regulate reproduction, growth, and metabolism. whalesanddolphinsbc.com

The transfer of these toxic compounds from mothers to their offspring during gestation and lactation is a significant concern for the health and survival of newborn marine mammals. nih.govnoaa.gov First-born calves, in particular, may receive higher concentrations of these pollutants. nih.gov Studies on bottlenose dolphins have shown that while maternal serum and milk concentrations of DDT decrease over the lactation period, the levels in the calf's serum increase. nih.gov This maternal transfer is a critical factor challenging the survival of calves, with some estimates suggesting that only half of all orca calves survive their first year, with chemical pollutants being a contributing factor. whalesanddolphinsbc.com The highest levels of pollutants have been found in Transient (Bigg's) Orcas. whalesanddolphinsbc.com

Alterations in Ecosystem Structure and Function (e.g., food web dynamics)

The introduction of this compound (DDT) into ecosystems has led to significant alterations in their structure and function, primarily through the processes of bioaccumulation and biomagnification. oercommons.orgncwf.org Bioaccumulation is the buildup of a substance in an organism, while biomagnification is the increasing concentration of that substance in organisms at successively higher levels in a food chain. savemyexams.comlumenlearning.com Because DDT is persistent and fat-soluble, it is not easily broken down and accumulates in the fatty tissues of organisms. orst.eduudel.edu

When DDT enters an aquatic environment, it is absorbed by primary producers like plankton. savemyexams.com These are then consumed by primary consumers, and the DDT is transferred up the food chain to fish, birds, and mammals. savemyexams.comlumenlearning.com At each trophic level, the concentration of DDT increases. oercommons.org This process has had devastating effects on top predators. A well-documented example is the thinning of eggshells in birds of prey, such as bald eagles and peregrine falcons, which led to widespread reproductive failure and population declines. ncwf.orglumenlearning.com The chemical interferes with calcium metabolism in birds, resulting in fragile eggs that break during incubation. ncwf.org

The impact of DDT extends beyond individual species to the entire food web. In some Canadian lakes, historical DDT use for spruce budworm control has been linked to significant declines in the population of the water flea Daphnia. mcmaster.ca As a crucial link in the lake food web, the loss of Daphnia can lead to an increase in algae and a decrease in the food available for fish. mcmaster.ca This illustrates a bottom-up indirect effect, where the reduction of an invertebrate prey species leads to a decrease in the population density of their fish predators. wur.nl The persistence of DDT in the environment means that these ecological disruptions can continue for decades after the pesticide's use has been discontinued. mcmaster.cancwf.org

Phytotoxicity and Effects on Plant Systems

This compound (DDT) can exhibit phytotoxic effects, inhibiting the growth and development of various plant species. scholasticahq.com The extent of this phytotoxicity can depend on the plant species and the lipid content of its seeds. nih.gov Studies have shown that plants with oil-rich seeds, such as peanut and mustard, are more susceptible to DDT-induced inhibition of germination and subsequent growth compared to cereals, pulses, and fiber crops like rice, barley, and cotton. nih.gov

The uptake of DDT by seeds has been found to be directly proportional to the size of the seed. nih.gov However, the amount of DDT absorbed by the seeds does not always directly correlate with its translocation to growing regions or the degree of growth inhibition. nih.gov It is suggested that the oil content within the plant's cells plays a significant role in its susceptibility. The lipids can solubilize and distribute DDT within the cytoplasm, which in turn interferes with normal cellular metabolism. nih.gov

The following table summarizes the effects of DDT on the germination and growth of various crop plants.

| Plant Species | Seed Type | Effect of DDT |

| Peanut (Arachis hypogaea) | Oil-rich | More prone to inhibition of germination and growth. nih.gov |

| Mustard (Brassica juncea) | Oil-rich | More prone to inhibition of germination and growth. nih.gov |

| Rice (Oryza sativa) | Cereal | Less prone to inhibition. nih.gov |

| Barley (Hordeum vulgare) | Cereal | Less prone to inhibition. nih.gov |

| Mung bean (Vigna radiata) | Pulse | Less prone to inhibition. nih.gov |

| Pigeon pea (Cajanus cajan) | Pulse | Less prone to inhibition. nih.gov |

| Cotton (Gossypium hirsutum) | Fiber | Less prone to inhibition. nih.gov |

| Kale (Brassica alboglabra) | Vegetable | Negative impact on leaf water potential and osmotic potential. frontiersin.org |

| Data sourced from multiple studies. |

Advanced Analytical Methodologies for Environmental Quantification

Sample Preparation Techniques for Complex Environmental Matrices

Effective sample preparation is a critical step in the analytical workflow for the determination of Diphenyltrichloroethane. The choice of technique depends on the sample matrix, the concentration of the analyte, and the desired level of cleanup.

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and preconcentration of this compound from aqueous samples. nih.govresearchgate.net This method involves passing the liquid sample through a cartridge containing a solid adsorbent. The analytes are retained on the sorbent, while the bulk of the sample matrix passes through. The retained analytes are then eluted with a small volume of an organic solvent. mdpi.com

Various sorbent materials have been employed for the extraction of DDT and its metabolites, with octadecyl (C18)-bonded silica (B1680970) being a common choice. researchgate.netnih.gov The efficiency of SPE can be influenced by several factors, including the type of sorbent, the pH of the sample, the flow rate, and the choice of eluting solvent. For instance, a magnetic solid-phase extraction (MSPE) method utilizing an ionic liquid modified magnetic multiwalled carbon nanotube/zeolitic imidazolate framework-8 as a sorbent has been developed for the extraction of DDTs from environmental water samples. nih.govmdpi.com This method demonstrated good linearity and low limits of detection when coupled with gas chromatography-tandem mass spectrometry. mdpi.com

| Sorbent | Matrix | Eluting Solvent | Recovery |

| Octadecyl (C18) | Water | Not Specified | >80% nih.gov |

| Florisil | Water | Not Specified | Good researchgate.net |

| MM/ZIF-8/IL | Water | Ethyl acetate (B1210297) | 72.6–97.5% mdpi.com |

This table presents data from various studies on the solid-phase extraction of this compound.

Soxhlet extraction is a classical and exhaustive extraction technique used for solid samples like soil and sediment. epa.govca.govepa.gov The sample is placed in a thimble and is continuously extracted with a cycling solvent. slideshare.nethielscher.com While effective, Soxhlet extraction is often time-consuming and requires large volumes of organic solvents. hielscher.com A typical procedure involves mixing the solid sample with anhydrous sodium sulfate (B86663) before extraction. epa.govepa.gov

Microwave-Assisted Extraction (MAE) offers a more rapid alternative to traditional Soxhlet extraction. researchgate.net MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. ncsu.edu This technique generally requires smaller solvent volumes and significantly reduces extraction times. ncsu.edu For the analysis of organochlorine compounds, including DDT in fish tissue, MAE with a mixture of ethyl acetate and cyclohexane (B81311) has been successfully applied. nih.gov One study developed a one-step microwave-assisted headspace controlled-temperature liquid-phase micro-extraction (MA-HS-CT-LPME) method for the rapid determination of DDT and its metabolites in aqueous samples. nih.gov

| Technique | Matrix | Solvent | Extraction Time |

| Soxhlet | Solid Samples | Appropriate Solvent | 16-24 hours epa.gov |

| MA-HS-CT-LPME | Aqueous | 1-octanol | 6.5 minutes nih.gov |

| MAE | Fish Tissue | Ethyl acetate-cyclohexane | Not Specified nih.gov |

This table compares key parameters of Soxhlet and Microwave-Assisted Extraction for this compound.

Supercritical Fluid Extraction (SFE) is a green analytical technique that uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. rjptonline.orgwikipedia.org By manipulating the temperature and pressure, the solvating properties of the supercritical fluid can be tailored for selective extraction. wikipedia.org SFE offers advantages such as faster extraction times, reduced organic solvent consumption, and the ability to extract thermally labile compounds. nih.gov The use of CO2 as a solvent is particularly advantageous as it is non-toxic, non-flammable, and easily removed from the extract. dedietrich.com Modifiers, such as methanol (B129727) or ethanol, can be added to the supercritical fluid to enhance the extraction efficiency of more polar analytes. wikipedia.org

| Parameter | Condition |

| Supercritical Fluid | Carbon Dioxide (CO2) rjptonline.org |

| Critical Temperature | >31 °C wikipedia.org |

| Critical Pressure | >74 bar wikipedia.org |

This table outlines the typical conditions for Supercritical Fluid Extraction using Carbon Dioxide.

Chromatographic Separation and Detection Technologies

Following extraction and cleanup, the determination of this compound is typically performed using gas chromatography coupled with a sensitive detector.

Gas Chromatography-Electron Capture Detection (GC-ECD) is a highly sensitive and selective technique for the analysis of halogenated compounds like this compound. measurlabs.comscioninstruments.com The ECD is particularly responsive to electronegative atoms, such as the chlorine atoms present in the DDT molecule. scioninstruments.com This makes GC-ECD an ideal tool for trace-level quantification of DDT and its metabolites in environmental samples. theanalyticalscientist.com

The separation is typically achieved on a capillary column, such as a DB-5 or equivalent, which provides high resolution. gnest.orgresearchgate.net The operating conditions, including the temperature program of the oven, injector, and detector temperatures, as well as the carrier gas flow rate, are optimized to achieve good separation and peak shape. scielo.org.zathermofisher.com

| Parameter | Typical Condition |

| Column | DB-5 (30m x 0.25mm i.d., 0.25µm film thickness) researchgate.net |

| Injector Temperature | 220-260°C researchgate.netscielo.org.za |

| Detector Temperature | 290-300°C researchgate.netscielo.org.za |

| Carrier Gas | Helium or Nitrogen researchgate.netscielo.org.za |

This table provides typical instrumental parameters for the analysis of this compound by GC-ECD.

Gas Chromatography-Mass Spectrometry (GC-MS) provides both separation and structural information, making it a powerful tool for the unambiguous identification and quantification of this compound. nih.govicho.edu.pl While GC-ECD is highly sensitive, GC-MS offers superior selectivity and confirmatory capabilities. scielo.org.za In GC-MS, after the components are separated by the gas chromatograph, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. libretexts.org

The mass spectrum of a compound is a unique fingerprint that allows for its positive identification. asdlib.org For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, thereby increasing sensitivity and reducing interferences. scienceasia.org The fragmentation pattern of DDT in the mass spectrometer provides valuable structural information for its confirmation. researchgate.net For legacy organochlorine pesticides like DDT, GC-MS/MS has been shown to outperform liquid chromatography-tandem mass spectrometry (LC-MS/MS). rsc.org

| Parameter | Typical Condition |

| Ionization Mode | Electron Impact (EI) scielo.org.za |

| Mass Analyzer | Quadrupole or Ion Trap |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) scienceasia.org |

| Key Fragment Ions (p,p'-DDT) | m/z 235, 165, 237 libretexts.org |

This table summarizes typical parameters for the GC-MS analysis of this compound.

Quality Assurance and Quality Control in Environmental Trace Analysis

A foundational component of this framework is the Quality Assurance Project Plan (QAPP), a formal document that outlines the objectives of a monitoring study and the specific procedures required to achieve them. epa.govwa.gov The QAPP provides detailed descriptions of QA/QC requirements and technical activities to ensure that the results satisfy the stated performance and acceptance criteria. epa.gov

Key QA/QC procedures in the trace analysis of this compound include:

Sampling Protocols: The process begins with a well-defined sampling strategy, as improper sample collection can invalidate even the most rigorous analytical procedures. ca.govresearchgate.net The protocol must be designed to obtain representative samples of the matrix being studied (e.g., soil, water, sediment) and prevent cross-contamination. researchgate.netepa.gov

Field Quality Control: To identify potential contamination or errors during sample collection and transport, several types of field QC samples are utilized.

Field Blanks: These consist of deionized water or another clean matrix that is treated as a sample in the field. epa.gov They are used to assess contamination introduced from the sampling environment or equipment.

Field Duplicates: A second sample is collected at the same location and time as the original. epa.gov Analysis of duplicates provides a measure of the precision of both the sampling and analytical processes. epa.gov

Laboratory Quality Control: A series of internal checks are performed within the laboratory to monitor the performance of the analytical method. europa.eu

Method Blanks: A clean matrix is processed through all steps of the analytical procedure (extraction, cleanup, and analysis) alongside the environmental samples. This helps to identify contamination originating from reagents, glassware, or the laboratory environment. epa.gov

Laboratory Control Samples (LCS): Also known as check standards, these are samples of a clean matrix spiked with a known concentration of DDT and its metabolites. wa.gov The analysis of an LCS is used to verify the accuracy and precision of the analytical method independent of matrix effects. wa.gov

Matrix Spikes (MS) and Matrix Spike Duplicates (MSD): A known amount of DDT is added to a subsample of an actual environmental sample before extraction. epa.gov The recovery of the spike is used to evaluate the accuracy of the method and assess potential interferences caused by the sample matrix. wa.gov The comparison between the MS and MSD results provides a measure of method precision in the specific matrix.

Laboratory Replicates: A sample is split into two or more subsamples within the laboratory and analyzed separately to assess the precision of the analytical measurement. epa.gov

The results of these QC checks are typically evaluated against established acceptance criteria. For example, the agreement between duplicate samples is often assessed by the Relative Percent Difference (RPD), while the accuracy of spike recoveries is measured as a percentage. researchgate.net

Table 1: Summary of QA/QC Procedures in this compound Trace Analysis

| QC Sample Type | Purpose | Typical Acceptance Criteria |

| Field Blank | Assess contamination from sampling environment and equipment. | Analyte concentrations should be below the detection limit. |

| Field Duplicate | Measure the precision of sampling and analysis. | Relative Percent Difference (RPD) typically < 30-50%. |

| Method Blank | Identify contamination from laboratory reagents and procedures. | Analyte concentrations should be below the detection limit. |

| Laboratory Control Sample (LCS) | Evaluate the accuracy and precision of the analytical method. | Percent recovery typically within 70-130%. |

| Matrix Spike (MS/MSD) | Determine method accuracy and precision in a specific sample matrix. | Percent recovery and RPD limits vary by matrix and method. |

| Laboratory Replicate | Assess the precision of the laboratory's analytical measurement. | RPD limits vary by concentration and method. |

Method Development and Validation for Low-Level Detection

Due to the historical use and high persistence of this compound, environmental concentrations can be very low, particularly in areas where it was banned decades ago. mdpi.com Therefore, the development and validation of highly sensitive analytical methods are required to recover and quantify trace amounts of DDT and its metabolites (such as DDE and DDD) from complex environmental matrices like soil and water. mdpi.comresearchgate.net

Method Development

The development of an analytical method for DDT involves optimizing several key stages:

Extraction: The first step is to efficiently remove the target compounds from the sample matrix. Various techniques have been developed and refined to improve extraction efficiency and reduce solvent consumption and time.

Liquid-Liquid Extraction (LLE): A conventional method used for water samples, where DDT is partitioned from the aqueous phase into an immiscible organic solvent. researchgate.net

Solid-Phase Extraction (SPE): A technique where target analytes in a liquid sample are adsorbed onto a solid sorbent, washed to remove interferences, and then eluted with a small volume of solvent. nih.gov This method is effective for pre-concentrating DDT from water samples. epa.gov

Microwave-Assisted Extraction (MAE) and Supercritical Fluid Extraction (SFE): These are advanced techniques used for solid samples like soil. researchgate.net They offer advantages such as reduced extraction time and solvent usage compared to traditional methods like Soxhlet extraction. researchgate.net

QuEChERS: An acronym for "Quick, Easy, Cheap, Effective, Rugged, and Safe," this method combines extraction and cleanup into a single step and is widely used for pesticide residue analysis in various matrices. researchgate.netaditya.ac.in

Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized extraction technique for aqueous samples that uses a small amount of extraction solvent dispersed in the sample, providing a high enrichment factor. nih.gov

Cleanup: After extraction, sample extracts often contain co-extracted interfering compounds from the matrix. A cleanup step, for example, using a Florisil column, may be necessary to remove these interferences before instrumental analysis. mdpi.com

Instrumental Analysis: The final quantification is typically performed using chromatographic techniques.

Gas Chromatography (GC): This is the most common technique for DDT analysis. An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like DDT, making it ideal for trace-level detection. researchgate.net Confirmation of the analyte's identity is often performed using a Mass Spectrometer (GC-MS). researchgate.netacademicjournals.org

High-Performance Liquid Chromatography (HPLC): HPLC coupled with an Ultraviolet (UV) or Diode Array Detector (DAD) is another viable technique for determining DDT concentrations. nih.govrsc.org

Method Validation

Once a method is developed, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. It is typically demonstrated by a calibration curve with a high determination coefficient (R²) of ≥0.995. researchgate.net

Accuracy: The closeness of the analytical result to the true value. It is assessed by analyzing spiked samples and is expressed as the percent recovery. Acceptable recovery rates are often in the range of 70-120%. researchgate.netnih.gov

Precision: The degree of agreement among a series of individual measurements. It is usually expressed as the Relative Standard Deviation (RSD) of replicate analyses, with values typically expected to be <15%. researchgate.net

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from background noise.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. The LOQ is a critical parameter for ensuring that the method is sensitive enough for the intended monitoring program. researchgate.net

The performance of different methods can vary significantly based on the technique and the sample matrix.

Table 2: Performance of Selected Analytical Methods for this compound Quantification

| Sample Matrix | Extraction Method | Analytical Instrument | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |

| Water | Dispersive Liquid-Liquid Microextraction (DLLME) | HPLC-UV | 0.32–0.51 µg/L | - | 85.6–119.6 |

| Soil | Microwave-Assisted Extraction (MAE) | GC-ECD | - | 0.0165 mg/kg | 72–120 |

| Honey | Liquid-Liquid Extraction with Low-Temperature Purification (LLE-LTP) | HPLC-DAD | 4.0 µg/kg | 8.0 µg/kg | - |

| Water | Liquid-Liquid Extraction | GC-MS | 7.8 ng/mL (ppb) | - | - |

| Soil | Solvent Extraction (SE) | GC-ECD | - | 0.0165 mg/kg | 72–120 |

Degradation Pathways and Environmental Remediation Technologies

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation involves the transformation of a chemical through non-biological means, such as light and chemical reactions.

Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by photons, particularly from sunlight. nih.gov This process is a significant pathway for the degradation of pesticides on surfaces like soil, water, and plants. nih.gov For DDT, photolysis is one of the key routes of loss from the environment. wikipedia.org Photochemical reactions can occur through direct photolysis, where the DDT molecule itself absorbs light energy, or indirect photolysis, which involves other light-absorbing substances that facilitate the degradation. nih.gov The products of DDT degradation, such as DDE, can also be formed through photochemical decomposition. researchgate.net Advanced oxidation processes that utilize UV light, sometimes in combination with catalysts like hydrogen peroxide or titanium dioxide, have been shown to effectively degrade DDT in laboratory settings. researchgate.netresearchgate.net

DDT can undergo chemical transformations in the environment without microbial intervention. One of the primary abiotic reactions is dehydrochlorination, which can lead to the formation of 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE). researchgate.nettandfonline.com This transformation can be influenced by various environmental factors. Additionally, chemical reactions mediated by biomolecules can also contribute to the transformation of DDT to 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD). tandfonline.com The physical and chemical properties of the degradation products differ from the parent DDT molecule, which in turn alters their fate and significance in the environment. iastate.edu

Biotic Degradation Mechanisms

Biotic degradation relies on living organisms, primarily microorganisms, to break down complex organic compounds.

A diverse range of microorganisms, including bacteria and fungi, are capable of degrading DDT. lupinepublishers.comacademicjournals.org These microbes can utilize DDT as a source of carbon and energy for their growth. academicjournals.orglupinepublishers.com Complete biodegradation, or mineralization, results in the conversion of DDT to simpler molecules like carbon dioxide, water, and salts. lupinepublishers.comdergipark.org.tr The effectiveness of microbial degradation depends on the presence of specific enzymes that catalyze the breakdown steps. lupinepublishers.comlupinepublishers.com Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are noted for their ability to produce powerful extracellular enzymes that can degrade a wide array of persistent organic pollutants, including DDT. lupinepublishers.comresearchgate.net Bacterial genera such as Pseudomonas, Bacillus, and Arthrobacter have also been identified as key players in the biodegradation of organochlorine pesticides. academicjournals.org

Under aerobic conditions, where oxygen is present, the primary microbial degradation pathway for DDT is dehydrochlorination, leading to the formation of DDE. tandfonline.comresearchgate.net This metabolic pathway is a common reaction carried out by various microorganisms. lupinepublishers.com The conversion of DDT to DDE is often considered a significant step in its environmental fate, although DDE itself is a persistent compound. tandfonline.comlupinepublishers.com Some studies have shown that certain bacterial strains can further metabolize DDE under aerobic conditions. lupinepublishers.com The presence of oxygen allows for oxidative degradation pathways, which can potentially lead to the cleavage of the aromatic rings in the DDT molecule. lupinepublishers.com

Table 1: Examples of Microorganisms Involved in Aerobic Degradation of DDT

| Microorganism Type | Genus/Species | Key Findings |

| Bacteria | Pseudomonas sp. | Capable of cometabolizing DDE. nih.gov |

| Bacteria | Alcaligenes sp. | Can degrade DDE through cometabolism. nih.gov |

| Bacteria | Terrabacter sp. | Shows ability to degrade DDE via cometabolism. nih.gov |

| Fungi | Fusarium solani | Able to metabolize DDT, DDD, and DDE in soil. lupinepublishers.com |

In anaerobic environments, which lack oxygen, the degradation of DDT proceeds through a different primary pathway known as reductive dechlorination. tandfonline.comresearchgate.net In this process, DDT acts as a terminal electron acceptor, and a chlorine atom is removed and replaced with a hydrogen atom, resulting in the formation of DDD. tandfonline.comresearchgate.net This transformation is generally considered more favorable for remediation because DDD is less persistent than DDE and can be further degraded. researchgate.net Numerous studies have demonstrated that under anaerobic conditions, such as in flooded soils or sediments, the conversion of DDT to DDD is the dominant initial step. tandfonline.comnih.gov This pathway can be further enhanced by the presence of dissimilatory iron-reducing bacteria and certain iron oxides. researchgate.net

Table 2: Comparison of Aerobic and Anaerobic Degradation of DDT

| Feature | Aerobic Degradation | Anaerobic Degradation |

| Oxygen Requirement | Requires oxygen | Occurs in the absence of oxygen |

| Primary Initial Product | DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene) | DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane) |

| Primary Reaction | Dehydrochlorination | Reductive dechlorination |

| Environmental Conditions | Surface soils, aerated water | Flooded soils, sediments, groundwater |

| Significance | Leads to the formation of the highly persistent DDE. tandfonline.comlupinepublishers.com | Considered a more favorable pathway for remediation as DDD can be further degraded. researchgate.net |

Microbial Degradation (Bacteria and Fungi)

Enzymatic Degradation Mechanisms

The microbial degradation of Diphenyltrichloroethane (DDT) involves various enzymatic pathways, which differ under aerobic and anaerobic conditions. These processes convert the parent DDT molecule into less toxic, more water-soluble metabolites through reactions like oxidation, reduction, and hydrolysis. nih.gov Key enzymes involved in these transformations include oxidoreductases (such as oxygenases, laccases, and peroxidases) and hydrolases (like dehalogenases, lipases, and cellulases). nih.gov

Under aerobic conditions, the degradation pathway is often initiated by dioxygenase enzymes, which introduce oxygen atoms into the aromatic rings of DDT, making them susceptible to cleavage. nih.govresearchgate.net For instance, DDT 2,3-dioxygenase acts on DDT to form cis-2,3-dihydrodiol DDT. nih.govresearchgate.net This intermediate is then acted upon by cis-2,3-dihydrodiol DDT dehydrogenase to produce 2,3-dihydroxy DDT. researchgate.net Subsequent enzymatic steps lead to the formation of 4-chlorobenzoate, which can be further mineralized and enter central metabolic cycles like the citric acid cycle. researchgate.net Another aerobic route involves the dehydrochlorination of DDT to 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE) by the enzyme DDT dehydrochlorinase. nih.govresearchgate.net

In anaerobic environments, the primary degradation mechanism is reductive dechlorination. tandfonline.comlupinepublishers.com The enzyme DDT reductive dechlorinase converts DDT to 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD). nih.gov From DDD, further enzymatic actions can lead to a variety of products. For example, DDD dehydrochlorinase can form 1-chloro-2,2-bis(p-chlorophenyl)ethylene (DDMU). nih.gov The degradation can proceed through a series of intermediates including 1-chloro-2,2-bis(p-chlorophenyl)ethane (DDMS) and 2,2-bis(p-chlorophenyl)ethylene (DDNU), eventually leading to compounds like bis(p-chlorophenyl)acetic acid (DDA) and 4,4'-dichlorobenzophenone (B107185) (DBP). tandfonline.com

Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, possess powerful extracellular lignin-modifying enzymes (LMEs) such as laccases and peroxidases that are highly effective at degrading DDT. nih.govtandfonline.comscientific.net These enzymes are not specific to lignin (B12514952) and can oxidize a wide range of recalcitrant compounds, including DDT and its metabolites. nih.govtandfonline.com The degradation by P. chrysosporium has been shown to produce metabolites like DDD, dicofol, and DBP. nih.gov

The table below summarizes some of the key enzymes involved in the microbial degradation of DDT.

| Enzyme Class | Specific Enzyme | Reaction Type | Condition | Resulting Product(s) |

| Oxidoreductases | DDT 2,3-dioxygenase | Dioxygenation | Aerobic | cis-2,3-dihydrodiol DDT |

| cis-2,3-dihydrodiol DDT dehydrogenase | Dehydrogenation | Aerobic | 2,3-dihydroxy DDT | |

| DDT reductive dechlorinase | Reductive Dechlorination | Anaerobic | DDD | |

| Laccase | Oxidation | Aerobic | Various oxidized products | |

| Hydrolases | DDT dehydrochlorinase | Dehydrochlorination | Aerobic/Anaerobic | DDE/DDD |

| DDE dehalogenase | Dehalogenation | Anaerobic | DDMU |

Identification and Characterization of Degrading Microbial Strains